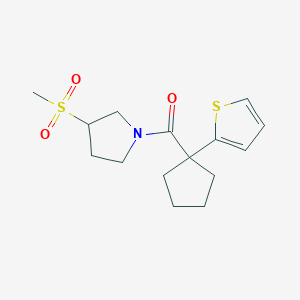

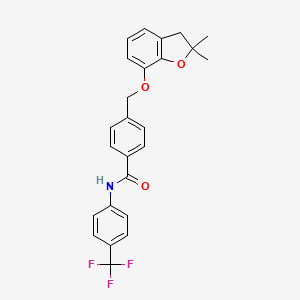

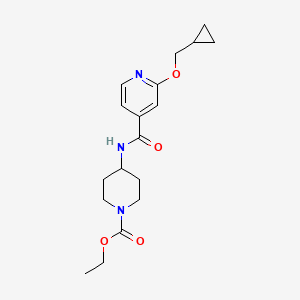

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-methoxyphenyl)pivalamide” is a chemical compound with the formula C12H17NO2 and a molecular weight of 207.27 . It’s used in research and has been offered for sale by chemical suppliers .

Synthesis Analysis

While specific synthesis methods for “N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)pivalamide” were not found, there are general methods for synthesizing similar compounds. For instance, piperazine derivatives can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Cystic Fibrosis Therapy One study delves into the development of bithiazole analogs, including derivatives similar in structure to N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)pivalamide, for the treatment of cystic fibrosis. These compounds were evaluated for their ability to correct the defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. A specific compound demonstrated significant activity in correcting this defect, highlighting its potential as a therapeutic agent for cystic fibrosis. The study's findings suggest that the structural features of these molecules, such as their bithiazole core and specific substituents, are critical for their biological activity (Yu et al., 2008).

Antibacterial Activity Another area of application is in the development of new antibacterial agents. Research into pivaloyloxymethyl esters of cephalosporin derivatives, which share a common scaffold with N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)pivalamide, has shown these compounds to exhibit significant antibacterial activity against a range of gram-positive and gram-negative bacteria. This demonstrates the potential of such derivatives in addressing antibiotic resistance and developing new antibacterial treatments (Sakagami et al., 1991).

Synthetic Chemistry Applications The utility of thiazole derivatives in synthetic chemistry is also notable, as evidenced by studies on the lithiation reactions of related compounds. These studies provide insights into the reactivity and potential modifications of thiazole-based compounds, which can be applied in the synthesis of novel molecules with desired properties (Smith et al., 2012).

Cytotoxicity and Anticancer Research Thiazole derivatives are also explored for their cytotoxic properties against cancer cell lines. Research on new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives incorporating methoxyphenyl and methylthiazolyl groups has shown promising in vitro cytotoxic activity. This suggests the potential application of these compounds in developing anticancer therapies (Hassan et al., 2014).

Fluorescent Dye Development Furthermore, thiazole compounds are being utilized in the synthesis of fluorescent dyes. Research involving ethoxycarbonylpyrene and perylene thioamides to produce fluorescent dyes with thiazole-based structures has resulted in compounds exhibiting a wide range of fluorescence. This highlights the application of thiazole derivatives in the development of materials science, particularly in creating fluorescent markers for biological and material sciences (Witalewska et al., 2019).

properties

IUPAC Name |

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-10-13(11-6-8-12(20-5)9-7-11)17-15(21-10)18-14(19)16(2,3)4/h6-9H,1-5H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJGCVKUJVFCFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C(C)(C)C)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

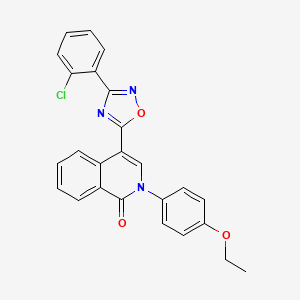

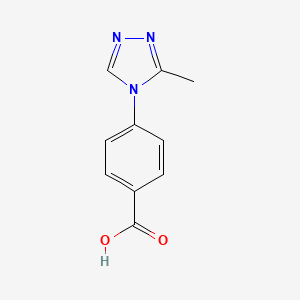

![5,6-dimethyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole](/img/structure/B2681642.png)

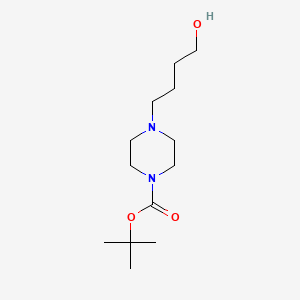

![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2681644.png)